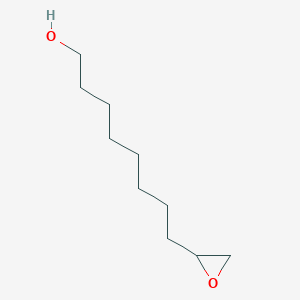![molecular formula C14H22N2O2 B6644679 [6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol is a chemical compound that is commonly referred to as DM-MM-3. This compound is a morpholine derivative that has been synthesized through a specific method. The compound has been studied in various scientific research applications, and its mechanism of action has been explored.
Applications De Recherche Scientifique
DM-MM-3 has been studied in various scientific research applications. It has been shown to have potential as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. DM-MM-3 has also been studied for its potential as an antifungal agent, with research indicating its ability to inhibit the growth of various fungal strains.
Mécanisme D'action
The mechanism of action of DM-MM-3 is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and the inhibition of fungal growth.
Biochemical and Physiological Effects
DM-MM-3 has been shown to have various biochemical and physiological effects. Studies have indicated that it can induce apoptosis, or programmed cell death, in cancer cells. DM-MM-3 has also been shown to have antifungal properties, with research indicating its ability to disrupt fungal cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DM-MM-3 in lab experiments is its potential as an antitumor and antifungal agent. This makes it a promising compound for further research in these areas. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for DM-MM-3 research. One direction is to further explore its potential as an antitumor agent. This could involve studying its effects on specific types of cancer cells and developing new treatment strategies. Another direction is to investigate its potential as an antifungal agent, with a focus on developing new treatments for fungal infections. Additionally, further research is needed to fully understand the mechanism of action of DM-MM-3 and its potential as a therapeutic agent.
Méthodes De Synthèse
DM-MM-3 is synthesized through a specific method that involves the reaction between 5-methyl-3-pyridinemethanol and 4,4-dimethylmorpholine. The reaction is carried out in the presence of a catalyst and under specific conditions. The resulting product is DM-MM-3, which is a white crystalline powder.
Propriétés
IUPAC Name |
[6,6-dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11-4-12(6-15-5-11)7-16-8-13(9-17)18-14(2,3)10-16/h4-6,13,17H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSGRFRHAHSKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CC(OC(C2)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)


![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)


